2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a synthetic organic compound that features an indole moiety and a pyridazinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyridazinone Group: The pyridazinone group can be synthesized by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves coupling the indole moiety with the pyridazinone group through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazinone group can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound can be used as a probe to study the function of indole and pyridazinone-containing biomolecules.
Industrial Applications: It may be used in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The pyridazinone group can interact with various enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the pyridazinone group, making it less versatile in terms of biological activity.
N-(2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl)acetamide: Lacks the indole moiety, reducing its ability to interact with tryptophan-binding proteins.
Uniqueness
2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is unique due to the presence of both the indole and pyridazinone groups, which allows it to interact with a broader range of biological targets and undergo a variety of chemical reactions.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(17-8-9-20-16(22)6-3-7-19-20)10-12-11-18-14-5-2-1-4-13(12)14/h1-7,11,18H,8-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORLJNHGQLOCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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